molecular formula C13H23ClN4O3S B001178 Ranitidine hydrochloride CAS No. 66357-59-3

Ranitidine hydrochloride

Cat. No.: B001178
CAS No.: 66357-59-3
M. Wt: 350.87 g/mol
InChI Key: GGWBHVILAJZWKJ-KJEVSKRMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ranitidine hydrochloride is a histamine H2-receptor antagonist that is widely used to reduce stomach acid production. It is commonly used in the treatment of peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome. This compound works by blocking histamine, which decreases the amount of acid released by the stomach cells .

Mechanism of Action

Target of Action

Ranitidine hydrochloride primarily targets the histamine H2-receptors . These receptors are found in the gastric parietal cells, which are responsible for secreting gastric acid . By acting on these receptors, this compound can control the production of stomach acid .

Mode of Action

This compound is a competitive, reversible inhibitor of the action of histamine at the histamine H2-receptors . After a meal, the hormone gastrin stimulates the release of histamine, which then binds to histamine H2 receptors, leading to the secretion of gastric acid . This compound blocks the action of histamine, thereby reducing the secretion of gastric acid .

Biochemical Pathways

The biochemical pathway affected by this compound is the gastric acid secretion pathway . By inhibiting the action of histamine at the H2 receptors, this compound decreases gastric acid secretion . This results in a reduction in gastric volume and hydrogen ion concentration .

Pharmacokinetics

This compound is absorbed very rapidly after intramuscular injection . The bioavailability of this compound is approximately 50%-60% due to hepatic metabolism . Renal clearance is about 410 mL/min . Clearance is decreased in the elderly and those with impaired renal or hepatic function . It is recommended to decrease the dose of ranitidine by one-half in patients with renal impairment .

Result of Action

The primary result of this compound’s action is the reduction of stomach acid production . This helps to prevent and treat gastric-acid associated conditions, including ulcers . It has been used to treat conditions in which the stomach produces too much acid, such as Zollinger-Ellison syndrome .

Action Environment

The action of this compound can be influenced by various environmental factors. Additionally, the drug’s efficacy can be affected by the patient’s renal and hepatic function, as these can influence the drug’s clearance .

Biochemical Analysis

Biochemical Properties

Ranitidine hydrochloride plays a significant role in biochemical reactions. It works by blocking histamine, thus decreasing the amount of acid released by cells of the stomach . This ability to decrease gastric acid secretion makes it effective in preventing and treating gastric-acid associated conditions, including ulcers .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by reducing the amount of acid your stomach produces . This reduction in stomach acid can prevent and treat ulcers in the stomach and intestines .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a competitive, reversible inhibitor of the action of histamine at the histamine H2 receptors found in gastric parietal cells . This results in decreased gastric acid secretion and gastric volume, and reduced hydrogen ion concentration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, acute ingestions of up to 18 grams orally were followed by temporary adverse effects similar to the normal adverse effects of this drug, including tachycardia, bradycardia, dizziness, diarrhea, nausea, and vomiting .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in dogs and cats, rare side effects such as mild diarrhea, nausea, vomiting, and mental confusion have been reported . In case of overdose or an adverse reaction to the medication, immediate veterinary attention is recommended .

Metabolic Pathways

This compound is involved in metabolic pathways that decrease gastric acid secretion . The N-oxide is the principal metabolite in the urine, accounting for less than 4% of the dose. Other metabolites include the S-oxide (1%) and desmethyl ranitidine (1%) .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The principal route of excretion is the urine, with approximately 30% of the orally administered dose collected in the urine as unchanged drug in 24 hours .

Subcellular Localization

The subcellular localization of this compound is primarily within the gastric parietal cells where it exerts its effects . It works by inhibiting the stimulation of these cells, leading to a reduction in gastric acid secretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ranitidine hydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of dimethylaminomethylfurfurylthioethylamine with nitromethane, followed by reduction and subsequent reaction with formaldehyde and dimethylamine . The reaction conditions typically involve the use of solvents such as ethanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves multiple steps, including the synthesis of intermediates, purification, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ranitidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of ranitidine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ranitidine hydrochloride is unique in its balance of efficacy, duration of action, and safety profile. It has fewer drug interactions compared to cimetidine and a more favorable side effect profile compared to famotidine .

Biological Activity

Ranitidine hydrochloride, commonly known by the brand name Zantac, is a widely used medication classified as a histamine H2 receptor antagonist. It primarily functions to reduce gastric acid secretion, making it effective in treating conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. This article delves into the biological activity of ranitidine, its pharmacological mechanisms, clinical efficacy, safety profile, and relevant case studies.

Ranitidine acts by competitively inhibiting the binding of histamine to H2 receptors located on the gastric parietal cells. This blockade results in a decrease in both basal and stimulated gastric acid secretion. The drug is particularly effective at reducing nocturnal acid secretion compared to food-stimulated secretion .

Key Pharmacological Effects:

  • Inhibition of Gastric Acid Secretion: Ranitidine effectively decreases gastric acid volume and hydrogen ion concentration.
  • Reduction of Pepsin Secretion: Alongside acid reduction, ranitidine also lowers pepsin levels without significantly affecting gastric mucus secretion .
  • Absorption and Bioavailability: After oral administration, ranitidine is rapidly absorbed with peak plasma concentrations occurring within 1 to 3 hours. Its bioavailability ranges from 50% to 60% due to first-pass metabolism in the liver .

Clinical Efficacy

Numerous clinical trials have established the efficacy of ranitidine in managing acid-related disorders. A multicentric post-marketing surveillance study involving 2,446 patients demonstrated significant improvements in GERD symptoms. Patients receiving 150 mg of ranitidine twice daily reported a reduction in the Gastroesophageal Reflux Disease Symptom Assessment Scale (GSAS) scores from 2.02 to 0.23 .

Efficacy Summary:

  • 24-Hour Heartburn-Free Days: 72.82% of patients in the study experienced at least one heartburn-free day within 24 hours.
  • Adverse Drug Reactions (ADRs): Only 5.27% reported ADRs, with constipation being the most common side effect (17.18%) followed by oliguria (14.06%) and cold symptoms (13.28%) .

Safety Profile

Ranitidine has an excellent safety record; a review of over 26,000 patients across numerous clinical trials indicated that only 20% experienced adverse events compared to 27% in placebo groups. No significant dose-related toxicity was observed across various treatment regimens . However, rare cases of anaphylaxis have been documented, necessitating caution during administration, particularly in patients with known allergies .

Adverse Events Overview:

  • Common ADRs: Mild gastrointestinal disturbances, headache, dizziness.
  • Severe ADRs: Anaphylaxis is rare but has been reported; it is crucial to monitor patients for hypersensitivity reactions during treatment .

Case Studies

  • Anaphylaxis Case Report: A case study highlighted a patient who developed severe anaphylaxis following intravenous administration of ranitidine despite having no prior allergic history. This underscores the importance of monitoring for rare but serious reactions during treatment .
  • Long-term Use and Cancer Risk: A cohort study assessed the long-term use of ranitidine and its association with cancer risk compared to other H2 receptor antagonists. The findings indicate no significant increase in cancer incidence among users of ranitidine .

Research Findings

Recent studies have explored various aspects of ranitidine's biological activity:

Study FocusFindings
Gastric Carcinoids High doses in rat studies showed increased gastrin levels leading to hyperplasia of ECL cells and carcinoid formation; however, this effect may not translate directly to humans .
Nitrosamine Contamination Concerns were raised regarding NDMA contamination in ranitidine products, prompting regulatory reviews and market withdrawals due to potential carcinogenic risks associated with impurities .

Properties

CAS No.

66357-59-3

Molecular Formula

C13H23ClN4O3S

Molecular Weight

350.87 g/mol

IUPAC Name

(E)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydron;chloride

InChI

InChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H/b13-9+;

InChI Key

GGWBHVILAJZWKJ-KJEVSKRMSA-N

SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl

Isomeric SMILES

[H+].CN/C(=C\[N+](=O)[O-])/NCCSCC1=CC=C(O1)CN(C)C.[Cl-]

Canonical SMILES

[H+].CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.[Cl-]

Appearance

Solid powder

Color/Form

SOLID

melting_point

69-70 °C
MP: 133-134 °C /RATINIDINE HYDROCHLORIDE/

Key on ui other cas no.

71130-06-8
66357-59-3

physical_description

Solid

Pictograms

Irritant; Health Hazard

Purity

> 98%

Related CAS

66357-35-5 (Parent)

solubility

soluble in water
Water soluble

Synonyms

AH 19065
AH-19065
AH19065
Biotidin
Hydrochloride, Ranitidine
N (2-(((5-((Dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N'-methyl-2-nitro-1,1-ethenediamine
Ranisen
Ranitidin
Ranitidine
Ranitidine Hydrochloride
Sostril
Zantac
Zantic

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ranitidine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ranitidine hydrochloride
Reactant of Route 3
Reactant of Route 3
Ranitidine hydrochloride
Reactant of Route 4
Reactant of Route 4
Ranitidine hydrochloride
Reactant of Route 5
Reactant of Route 5
Ranitidine hydrochloride
Reactant of Route 6
Reactant of Route 6
Ranitidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.